7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one

Anticancer Structure-Activity Relationship Quinolinone

7-Methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one (CAS 335222-91-8) is a synthetic quinolin-2(1H)-one derivative with a methoxy group at the 7-position and a 4-methoxyphenylaminomethyl substituent at the 3-position. It is listed in several commercial screening libraries as a research-grade chemical, often with a purity of ≥95%.

Molecular Formula C18H18N2O3
Molecular Weight 310.353
CAS No. 335222-91-8
Cat. No. B2505878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one
CAS335222-91-8
Molecular FormulaC18H18N2O3
Molecular Weight310.353
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)NC2=O
InChIInChI=1S/C18H18N2O3/c1-22-15-7-4-14(5-8-15)19-11-13-9-12-3-6-16(23-2)10-17(12)20-18(13)21/h3-10,19H,11H2,1-2H3,(H,20,21)
InChIKeyTVKCXCPWUFLTHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one (CAS 335222-91-8): A Specialized Quinolinone for Targeted Research Sourcing


7-Methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one (CAS 335222-91-8) is a synthetic quinolin-2(1H)-one derivative with a methoxy group at the 7-position and a 4-methoxyphenylaminomethyl substituent at the 3-position [1]. It is listed in several commercial screening libraries as a research-grade chemical, often with a purity of ≥95% . Publicly available primary research literature directly characterizing the biological activity of this specific compound is extremely limited; most available information is from vendor product pages, which note potential anticancer research interest but lack quantitative data . This evidence guide therefore focuses on structural differentiation from the closest identifiable analogs, acknowledging the current data gap in peer-reviewed head-to-head comparisons.

Procurement Alert: Why 7-Methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one Cannot Be Casually Replaced by Other Quinolinones


Quinolin-2(1H)-one analogs are not interchangeable. While the class is known for anticancer, anti-inflammatory, and kinase inhibitory activities [1], subtle variations in substitution pattern can drastically alter potency and selectivity. For instance, in a study of quinolin-2(1H)-one derivatives, a 7-methoxy substitution was critical for cytotoxic activity against HCT116 and MCF-7 cells compared to other analogs [2]. Similarly, the 4-methoxyphenylaminomethyl group at the 3-position introduces a distinct pharmacophore compared to unsubstituted or differently substituted analogs [3]. Substituting 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one with a 6,7-dimethoxy analog (CAS 1381260-70-3), a 6-methoxy isomer, or a compound lacking the aniline moiety would represent a different chemical entity with unverified biological equivalence. Any substitution without direct comparative data is scientifically unjustified for target-based screening or SAR studies.

Quantitative Differentiation Evidence for 7-Methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one Against Closest Analogs


Structural Monomethoxy Differentiation from 6,7-Dimethoxy Analog

The target compound possesses a single methoxy group at the 7-position, in contrast to the closest identified analog, 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one (CAS 1381260-70-3), which has two methoxy groups at the 6- and 7-positions. While no direct head-to-head biological comparison has been published for this pair, the structural difference is expected to alter electronic distribution, lipophilicity (cLogP), and hydrogen-bonding potential, which are critical determinants of target binding and pharmacokinetics [1]. The dimethoxy analog is listed as a discontinued product, further limiting its procurement viability .

Anticancer Structure-Activity Relationship Quinolinone

Regioisomeric Differentiation from 6-Methoxy Analog

The position of the methoxy group on the quinolinone core is a critical determinant of biological activity. The target compound (7-methoxy) is a regioisomer of 3-[(2,5-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one (6-methoxy analog). In a related class of quinolin-2(1H)-ones, a 7-methoxy substitution conferred markedly different cytotoxic potency compared to other substitution patterns; for example, 7-methoxy-3,4-dihydroquinolin-2(1H)-one demonstrated an IC₅₀ of 0.98 μM against HCT116 cells, while other regioisomers showed different activity profiles [1]. Although the specific target compound and the 6-methoxy analog have not been directly compared in a single assay, regioisomeric differences in this scaffold are known to affect target engagement and metabolic stability .

Medicinal Chemistry Isomer Selectivity Quinolinone

Commercially Available Purity Versus Discontinued Alternatives

The target compound is currently available from multiple suppliers with a purity specification of ≥95% or 98% . In contrast, a structurally analogous compound, 6,7-dimethoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one (CAS 1381260-70-3), which is the closest dimethoxy analog, is listed as a discontinued product by at least one major supplier . This makes the target compound a more reliable choice for long-term research projects requiring consistent resupply.

Chemical Procurement Purity Supply Chain

High-Strength Differential Evidence is Currently Limited

An exhaustive search of primary research papers, patents, and authoritative databases (excluding benchchems, molecule, evitachem, vulcanchem as per guidelines) yielded no direct head-to-head comparative studies quantifying the biological activity of 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one against its closest analogs. The compound appears in vendor catalogs as a screening compound, suggesting it may be part of proprietary or early-stage discovery libraries where data is not publicly disclosed. Claims of anticancer activity on certain vendor sites lack supporting IC₅₀, Ki, or ADME data and cannot be verified . Consequently, core differentiation at this time rests on structural uniqueness, regioisomeric identity, and commercial availability rather than experimentally quantified performance metrics.

Data Gap Evidence-Based Procurement Quinolinone

Validated Application Scenarios for 7-Methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one Based on Available Evidence


Structure-Activity Relationship (SAR) Studies on Quinolinone Anti-Proliferative Agents

This compound is suitable as a key member of a focused library to probe the effect of 7-methoxy substitution on cytotoxic activity. Its single methoxy group at the 7-position allows researchers to systematically compare it with 6-methoxy, 6,7-dimethoxy, and unsubstituted analogs to map pharmacophoric requirements for activity against cancer cell lines such as HCT116 and MCF-7, where the 7-methoxy motif has shown relevance [1]. The commercial availability of the target compound in high purity (≥95%) supports reproducible SAR campaigns .

Chemical Probe for Regioisomeric Selectivity Profiling

The distinct regioisomeric identity (7-methoxy vs. 6-methoxy) makes this compound a valuable tool for investigating how methoxy position affects target engagement. In kinase and receptor assays, regioisomers can exhibit dramatically different selectivity profiles; this compound fills a specific niche for assays where the 7-methoxy orientation is hypothesized to be optimal based on docking studies or pharmacophore models [1].

Backup Compound for Lead Optimization When Dimethoxy Analogs Fail

Since the structurally similar 6,7-dimethoxy analog (CAS 1381260-70-3) is no longer commercially available as a discontinued product , this 7-methoxy compound can serve as a replacement scaffold. Medicinal chemistry teams facing supply disruption can pivot to this analog to maintain SAR continuity, provided they account for the difference in methoxy count in their activity models.

Early-Stage Discovery Screening in Oncology

Given the unverified but recurring vendor claims of anticancer activity for this compound class , this compound may be used in preliminary cytotoxicity screens against panels of cancer cell lines. However, due to the absence of published quantitative data, results should be considered exploratory and benchmarked against well-characterized standards such as erlotinib or acetazolamide, which have known IC₅₀ values in similar assays [1].

Quote Request

Request a Quote for 7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}quinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.